An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Dimethylaniline for Pharmaceutical Research and Development
An In-Depth Technical Guide to the Physicochemical Properties of 3,4-Dimethylaniline for Pharmaceutical Research and Development
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties of 3,4-Dimethylaniline (also known as 3,4-Xylidine), a key aromatic amine with significant applications in chemical synthesis and pharmaceutical development. While the query specified "3-(3,4-Dimethylphenyl)aniline," a biphenyl derivative with limited documented data, this guide focuses on the much more common and extensively characterized isomer, 3,4-Dimethylaniline (CAS No. 95-64-7), which is likely the intended subject of interest for most research applications. This document delves into the compound's structural, physical, and chemical characteristics, offering field-proven insights and detailed experimental protocols. It is designed to serve as an essential resource for researchers, scientists, and drug development professionals, enabling a thorough understanding of this versatile chemical intermediate.
Introduction and Nomenclature
3,4-Dimethylaniline is a primary arylamine where a benzene ring is substituted with an amino group and two methyl groups at the 3 and 4 positions.[1] It is one of six isomers of xylidine and is a crucial building block in the synthesis of various commercial products, most notably riboflavin (vitamin B2), as well as dyes and pesticides.[1][2][3]
In the context of drug discovery, the aniline scaffold is a prevalent substructure.[4] Anilines are valued for their synthetic versatility and their ability to form key interactions with biological targets.[5][6] However, the aniline motif is also a structural alert, often associated with metabolic instability and the formation of reactive metabolites, which can lead to toxicity.[4][5] A deep understanding of the physicochemical properties of substituted anilines like 3,4-Dimethylaniline is therefore paramount for medicinal chemists to balance therapeutic efficacy with an acceptable safety profile.
This guide will systematically explore these properties, providing both foundational data and practical methodologies for their determination.
Core Physicochemical Properties
The functional behavior of 3,4-Dimethylaniline in both laboratory and physiological systems is dictated by its fundamental physicochemical characteristics. These properties influence its reactivity, solubility, membrane permeability, and overall suitability for various applications.
Molecular Structure and Identifiers
A precise identification of the molecule is the foundation of all scientific investigation.
| Identifier | Value | Source |
| IUPAC Name | 3,4-Dimethylaniline | [1][3] |
| Synonyms | 3,4-Xylidine, 4-Amino-o-xylene | [1][2][7] |
| CAS Number | 95-64-7 | [2][3][7][8] |
| Molecular Formula | C₈H₁₁N | [1][8] |
| Molecular Weight | 121.18 g/mol | [1][7][8] |
| SMILES | Cc1ccc(N)cc1C | [1][7][8] |
| InChIKey | DOLQYFPDPKPQSS-UHFFFAOYSA-N | [1][7][8] |
Physical State and Thermal Properties
These properties are critical for handling, storage, and purification processes.
| Property | Value | Source |
| Appearance | White to pale brown crystalline solid. Turns reddish-brown on exposure to air and light. | [1] |
| Melting Point | 49-51 °C | [2][3][7][8] |
| Boiling Point | 226 °C (at 760 mmHg) | [1][2][3][7][8] |
| Density | ~1.076 g/mL | [2][8] |
| Flash Point | 107 °C (224.6 °F) - closed cup | [7] |
The relatively low melting point indicates that 3,4-Dimethylaniline can be handled as a low-melting solid or a liquid just above room temperature. Its tendency to discolor upon exposure to air is a hallmark of anilines, which are easily oxidized.[1] This necessitates storage in airtight, light-resistant containers under an inert atmosphere.
Solubility Profile
Solubility is a critical determinant of a compound's utility in reaction chemistry and its behavior in biological systems (e.g., bioavailability).
| Solvent | Solubility | Source |
| Water | Slightly soluble (<1 g/L at 24 °C) | [1][2][7] |
| Alcohol | Soluble | [7] |
| Ether | Soluble | [1] |
| Aromatic Solvents | Soluble | [1] |
| Ligroin | Very soluble | [1] |
The molecule's solubility reflects its amphiphilic nature. The polar amino group (-NH₂) allows for limited hydrogen bonding with water, while the nonpolar dimethylphenyl ring structure dominates, leading to good solubility in organic solvents.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible organic (n-octanol) and aqueous phase. It is a vital parameter in drug design for predicting membrane permeability and ADME (Absorption, Distribution, Metabolism, Excretion) properties.
A LogP of 1.84 indicates a moderate level of lipophilicity. This value suggests that 3,4-Dimethylaniline can readily cross biological membranes, a property that contributes to its skin absorption and systemic toxicity but is also a desirable characteristic for orally available drug candidates.
Acidity and Basicity (pKa)
As an aromatic amine, 3,4-Dimethylaniline is a weak base. The pKa value refers to the acidity of its conjugate acid, the anilinium ion.
-
pKa: 5.17 (for the conjugate acid, [C₈H₁₁NH]⁺)[2]
This value is slightly higher than that of aniline (pKa ≈ 4.6). The two methyl groups on the aromatic ring are electron-donating, which increases the electron density on the nitrogen atom. This enhanced electron density makes the lone pair more available to accept a proton, rendering 3,4-Dimethylaniline a slightly stronger base than its unsubstituted counterpart. Understanding the pKa is crucial for predicting the ionization state of the molecule at physiological pH (≈7.4), which profoundly impacts its solubility, receptor binding, and off-target effects.
Synthesis and Chemical Reactivity
Common Synthetic Routes
Understanding the synthesis of 3,4-Dimethylaniline is important for identifying potential impurities that may influence experimental outcomes. Common industrial and laboratory methods include:
-
Reduction of 3,4-Dimethylnitrobenzene: This is a prevalent method where the corresponding nitroaromatic compound is reduced to the amine. Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon is a common approach.[9][10]
-
Ammonolysis of 4-Bromo-o-xylene: This method involves the high-pressure reaction of 4-bromo-ortho-xylene with ammonia in the presence of a copper catalyst.[11]
Chemical Reactivity
The reactivity of 3,4-Dimethylaniline is governed by the amino group and the activated aromatic ring.
-
Oxidation: The amine is readily oxidized, especially in the presence of air and light, leading to the formation of colored polymeric impurities.[1]
-
Basicity: It reacts with acids to form anilinium salts, which are generally more water-soluble.[12]
-
Electrophilic Aromatic Substitution: The -NH₂ group is a powerful activating, ortho-para directing group. The presence of the methyl groups further activates the ring, making it highly susceptible to electrophilic substitution reactions like halogenation, nitration, and sulfonation.
Experimental Protocols and Workflows
To ensure scientific integrity, the following section details standardized protocols for determining key physicochemical properties.
Protocol for Melting Point Determination (Capillary Method)
This protocol provides a self-validating system for determining the melting point range, an indicator of purity.
Methodology:
-
Sample Preparation: Ensure the 3,4-Dimethylaniline sample is dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the sample powder, loading it to a height of 2-3 mm. Pack the sample to the bottom of the sealed tube by tapping or dropping it through a long glass tube.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Heating: Heat the apparatus rapidly to about 15-20 °C below the expected melting point (49 °C).
-
Determination: Decrease the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. A narrow range (<2 °C) indicates high purity.
Workflow for pKa Determination via Potentiometric Titration
This workflow illustrates the logical steps for accurately measuring the basicity of the amine.
Caption: Workflow for pKa determination by potentiometric titration.
Logical Framework for Physicochemical Properties in Drug Discovery
The interplay between these core properties dictates the ultimate pharmacokinetic and pharmacodynamic profile of a potential drug molecule.
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- 4. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
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